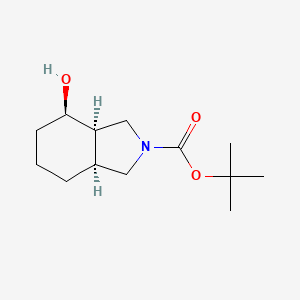

Racemic-(3aR,4R,7aS)-tert-butyl 4-hydroxyhexahydro-1H-isoindole-2(3H)-carboxylate

Description

Racemic-(3aR,4R,7aS)-tert-butyl 4-hydroxyhexahydro-1H-isoindole-2(3H)-carboxylate is a bicyclic tertiary alcohol-bearing isoindole derivative protected by a tert-butoxycarbonyl (Boc) group. Its molecular formula is C₁₃H₂₃NO₃, with a molecular weight of 253.33 g/mol (exact mass: 253.1678) . The compound features a hexahydro-1H-isoindole core with a hydroxyl group at the 4-position and a Boc group at the 2-position. Its racemic nature indicates a 1:1 mixture of enantiomers, which complicates stereochemical applications but retains utility in intermediates for pharmaceuticals or agrochemicals.

The synthesis of such compounds typically involves Diels-Alder reactions, cycloadditions, or ring-opening strategies, as seen in related isoindole derivatives .

Properties

IUPAC Name |

tert-butyl (3aR,4R,7aS)-4-hydroxy-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-7-9-5-4-6-11(15)10(9)8-14/h9-11,15H,4-8H2,1-3H3/t9-,10+,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNXZTSDGBCYUOE-OUAUKWLOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CCCC(C2C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]2CCC[C@H]([C@H]2C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Isoindole Skeleton

- Starting Materials: Aromatic precursors bearing amino groups, such as o-aminobenzyl derivatives.

- Reaction: Under acidic or basic conditions, these precursors undergo intramolecular cyclization, forming the hexahydroisoindole core.

- Conditions: Typically refluxed in solvents like ethanol or acetic acid; temperature ranges from 80°C to 120°C.

- Outcome: Formation of the stable bicyclic structure with defined stereochemistry, often racemic due to non-stereoselective conditions.

Hydroxylation at the 4-Position

- Reagents: m-CPBA or OsO4 are employed for selective oxidation.

- Method: The precursor undergoes hydroxylation under controlled temperature (0°C to room temperature) to prevent over-oxidation.

- Selectivity: Achieved through regioselective oxidants and reaction conditions, favoring hydroxylation at the desired site.

- Yield: Typically high, around 70-85%, depending on the substrate purity and reaction control.

Esterification with tert-Butanol

- Reagents: Tert-butanol with catalytic sulfuric acid or p-toluenesulfonic acid.

- Conditions: Reflux in anhydrous conditions; reaction times vary from 4 to 12 hours.

- Mechanism: Acid catalysis facilitates nucleophilic attack of tert-butanol on the carboxylic acid, forming the tert-butyl ester.

- Purification: Usually via column chromatography or recrystallization.

Industrial Scale-Up Techniques

- Continuous Flow Chemistry: Enhances control over reaction parameters, improves safety, and increases throughput.

- Green Chemistry Approaches: Use of less toxic oxidants, solvent recycling, and energy-efficient conditions.

- Catalyst Optimization: Employing recyclable catalysts to reduce costs and waste.

Data Table of Reaction Conditions and Yields

| Step | Reagents | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| A | Aromatic precursor + acid/base | 80-120°C | 12-24h | 75-85 | Cyclization efficiency depends on precursor purity |

| B | m-CPBA / OsO4 | 0-25°C | 4-8h | 70-85 | Regioselective hydroxylation |

| C | tert-Butanol + H2SO4 | Reflux (~100°C) | 4-12h | 80-90 | Esterification with high purity |

Research Findings and Optimization

- Stereochemistry Control: Current methods favor racemic mixtures; enantioselective synthesis remains a challenge, with chiral catalysts under investigation.

- Reaction Efficiency: Optimization of oxidant equivalents and reaction times has improved yields and selectivity.

- Environmental Impact: Use of greener oxidants like hydrogen peroxide is under exploration to replace traditional heavy-metal oxidants.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to form various derivatives. For example, the ester group can be reduced to an alcohol using lithium aluminum hydride (LiAlH4).

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like thionyl chloride (SOCl2) can convert the hydroxy group to a chloride.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, m-CPBA

Reduction: LiAlH4, sodium borohydride (NaBH4)

Substitution: SOCl2, phosphorus tribromide (PBr3)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group typically yields ketones or aldehydes, while reduction of the ester group yields alcohols.

Scientific Research Applications

Medicinal Chemistry

Racemic-(3aR,4R,7aS)-tert-butyl 4-hydroxyhexahydro-1H-isoindole-2(3H)-carboxylate is being explored for its potential therapeutic applications:

- Neurological Disorders : The compound may serve as a precursor in the synthesis of drugs targeting conditions such as depression and anxiety.

- Anti-inflammatory Agents : Preliminary studies suggest it could inhibit pathways involved in inflammation.

Biological Studies

The compound exhibits various biological activities:

- Enzyme Inhibition : Research indicates potential for modulating enzyme activity, making it relevant for drug development.

- Receptor Binding Studies : Interaction studies with specific receptors can elucidate its pharmacological profile.

Material Science

Due to its unique properties, this compound is used in developing new materials:

- Polymers and Coatings : The compound's structure allows for incorporation into polymers with tailored properties.

Case Study 1: Enzyme Interaction

A study investigated the binding affinity of this compound with monoamine transporters. Results indicated that the compound could effectively inhibit transporter activity, suggesting its potential as an antidepressant agent .

Case Study 2: Synthesis Optimization

Research focused on optimizing synthetic routes for higher yields of this compound. Adjustments in reaction conditions led to improved purity and yield, facilitating further biological testing .

Mechanism of Action

The mechanism by which Racemic-(3aR,4R,7aS)-tert-butyl 4-hydroxyhexahydro-1H-isoindole-2(3H)-carboxylate exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Hydroxyl vs. Amino/Aminomethyl Derivatives

- Racemic-(3aR,4S,7aS)-tert-butyl 4-(aminomethyl)hexahydro-1H-isoindole-2(3H)-carboxylate (CAS 1250993-62-4): Molecular formula: C₁₄H₂₆N₂O₂ (MW 254.37 g/mol). Features an aminomethyl (-CH₂NH₂) substituent at the 4-position instead of a hydroxyl group. Applications: Likely used in peptide mimetics or as a precursor for bioactive molecules due to the nucleophilic amine group . Stability: Requires storage at 2–8°C under dry conditions, indicating higher reactivity than the hydroxyl analog .

- Racemic-(3aR,4S,7aS)-tert-butyl 4-aminohexahydro-1H-isoindole-2(3H)-carboxylate (CAS 1251019-81-4): Molecular formula: C₁₃H₂₄N₂O₂ (MW 240.35 g/mol). Direct amine (-NH₂) substitution at the 4-position. Purity: ≥95% (HPLC), with a 5+ week lead time for synthesis, reflecting complex purification needs .

Carboxylic Acid Derivatives

- Racemic-(3aS,4R,7aS)-2-(tert-butoxycarbonyl)octahydro-1H-isoindole-4-carboxylic acid (CAS 1251021-43-8): Molecular formula: C₁₄H₂₃NO₄ (MW 269.34 g/mol). Replaces the hydroxyl group with a carboxylic acid (-COOH), enabling conjugation or salt formation. Pricing: $794.71 per gram (R&D scale), indicating high synthetic complexity .

Core Structural Modifications

Isoindole-Dione Derivatives

Compounds like (3aR,4R,7aS)-4-(4-Chlorophenyl)-2,6-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione (27c, MW ~450 g/mol) :

Cyclopenta[c]pyrrole Analogs

- (3aR,6aS)-tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate: Replaces the isoindole core with a cyclopenta[c]pyrrole system. Synthesized via RuO₂/NaIO₄-mediated oxidation (24-hour reaction) . Key intermediate in retinoid-binding protein antagonists .

Pharmacological Relevance and Stability

Biological Activity

Racemic-(3aR,4R,7aS)-tert-butyl 4-hydroxyhexahydro-1H-isoindole-2(3H)-carboxylate (CAS No. 1445951-13-2) is a synthetic organic compound belonging to the isoindole derivatives class, which are known for their diverse biological activities. The compound features a bicyclic isoindole structure with a tert-butyl group and a hydroxy group, contributing to its unique properties and potential applications in medicinal chemistry.

- Molecular Formula : C13H23NO3

- Molecular Weight : 241.33 g/mol

- IUPAC Name : tert-butyl (3aR,4R,7aS)-4-hydroxy-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Isoindole Core : Cyclization of a suitable precursor to form the hexahydroisoindole core.

- Introduction of the Hydroxy Group : Selective hydroxylation reactions using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) .

The biological activity of this compound is attributed to its interaction with various molecular targets including enzymes and receptors. The compound's structure allows it to fit into active sites of these targets, modulating their activity and leading to diverse biological effects .

Potential Applications

Research indicates that isoindole derivatives exhibit a range of biological activities:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Binding : It has potential applications in binding to various receptors, influencing cellular signaling pathways.

- Therapeutic Uses : Preliminary studies suggest its use in treating neurological disorders and inflammatory diseases .

Case Studies

- Neuroprotective Effects : A study explored the neuroprotective potential of isoindole derivatives similar to this compound. Results indicated significant reduction in neuronal cell death under oxidative stress conditions .

- Anti-inflammatory Activity : Another investigation assessed the anti-inflammatory properties of related compounds. The findings demonstrated that certain isoindole derivatives could effectively reduce inflammatory markers in cell cultures .

Comparative Analysis

The following table summarizes key similarities and differences between this compound and other structurally related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C13H23NO3 | Hydroxy group at position 4 |

| (3aR,5s,6aS)-tert-butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate | C12H21NO2 | Cyclopentane ring structure |

| Racemic-(3aS,4R,7aS)-2-(Tert-Butoxycarbonyl)Octahydro-1H-Isoindole-4-Carboxylic Acid | C14H23NO4 | Different carboxylic acid functionality |

Q & A

Q. What are the critical steps in synthesizing racemic-(3aR,4R,7aS)-tert-butyl 4-hydroxyhexahydro-1H-isoindole-2(3H)-carboxylate, and how can purity be optimized?

- Methodological Answer : The synthesis involves sequential protection, oxidation, and purification steps. Key steps include:

- Boc Protection : Reacting the hexahydroisoindole core with Boc₂O in CH₂Cl₂ at 0°C to introduce the tert-butyloxycarbonyl group. Excess Boc₂O and controlled temperature prevent side reactions .

- Oxidation : Using NaIO₄ and RuO₂·H₂O in a CH₃CN/CCl₄/H₂O system to oxidize double bonds. Maintaining 0°C and a 24-hour reaction time ensures complete conversion without over-oxidation .

- Purification : Flash column chromatography with gradients of ethyl acetate/hexane is critical for isolating intermediates. Kugelrohr distillation may be used for volatile byproducts .

- Yield Optimization : Monitoring reaction progress via TLC and adjusting solvent polarity during chromatography improves purity.

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and Boc protection. For example, tert-butyl protons appear as a singlet at ~1.4 ppm .

- HPLC-MS : Reverse-phase HPLC with a C18 column and ESI-MS detects impurities and verifies molecular weight.

- IR Spectroscopy : Confirms functional groups (e.g., carbonyl stretches at ~1680-1720 cm⁻¹ for the Boc group) .

Advanced Research Questions

Q. How can computational chemistry resolve ambiguities in stereochemical assignments for hexahydroisoindole derivatives?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-31G* to optimize 3D structures and predict NMR chemical shifts. Compare computed shifts with experimental data to validate stereochemistry .

- Molecular Dynamics (MD) : Simulate solvent effects on conformational stability, particularly for the hydroxyl group’s hydrogen-bonding interactions.

- X-ray Crystallography : Co-crystallize with heavy atoms (e.g., bromine derivatives) to resolve absolute configuration .

Q. What strategies address low enantiomeric excess (ee) in racemic mixtures of this compound?

- Methodological Answer :

- Chiral Resolution : Use preparative chiral HPLC with cellulose-based columns (e.g., Chiralpak IA) and isopropanol/hexane mobile phases.

- Asymmetric Catalysis : Apply phosphine-catalyzed γ-additions (e.g., using chiral bisphosphine ligands) to induce enantioselectivity during coupling steps, as demonstrated in analogous systems .

- Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to selectively acylate one enantiomer under mild conditions .

Q. How should researchers analyze contradictory data in reaction yields across different protocols?

- Methodological Answer :

- Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading, solvent ratios) systematically to identify critical factors. For example, RuO₂ catalyst purity significantly impacts oxidation efficiency .

- In-situ Monitoring : Use ReactIR to track intermediate formation and identify bottlenecks (e.g., incomplete Boc protection).

- Reproducibility Checks : Compare column chromatography conditions (e.g., silica gel pore size) across labs, as finer mesh silica improves resolution for polar intermediates .

Data-Driven Research Questions

Q. What experimental and computational approaches validate the compound’s bioactive conformation in target binding studies?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with homology models of target proteins (e.g., retinol-binding protein 4) to prioritize conformers.

- SAR by NMR : Screen fragment libraries to map binding interactions, focusing on the hydroxyl and carbamate groups .

- NOE Spectroscopy : Detect intramolecular interactions (e.g., between the tert-butyl group and hexahydroisoindole ring) to confirm solution-phase conformation .

Q. How can researchers mitigate epimerization during functionalization of the hydroxyl group?

- Methodological Answer :

- Low-Temperature Reactions : Perform acylations or sulfonations at -20°C to minimize base-catalyzed epimerization.

- Protecting Group Strategy : Use acid-labile groups (e.g., TBS ethers) instead of esters to avoid harsh deprotection conditions .

- pH Control : Buffer reaction media to pH 7–8 when using nucleophilic reagents (e.g., Mitsunobu conditions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.